molecular formula C19H17N5O3 B2569382 N-(2-hydroxyethyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951897-28-2

N-(2-hydroxyethyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2569382
CAS No.: 951897-28-2
M. Wt: 363.377
InChI Key: SBFMLCAGPOKEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in regions such as the amygdala and hippocampus, where they are implicated in the regulation of neuronal excitability and anxiety-related behaviors. Research indicates that this compound acts by stabilizing the channel in a closed state, thereby reducing calcium influx and subsequent downstream signaling. Its primary research value lies in the investigation of neurological and psychiatric conditions; it has been shown in preclinical models to produce rapid and sustained anxiolytic (anti-anxiety) effects without the sedative side effects associated with benzodiazepines. Further studies highlight its utility in probing the pathophysiology of depression, epilepsy, and Parkinson's disease, where dysregulation of calcium homeostasis and TRPC channel activity are contributing factors. The compound's selectivity over the closely related TRPC4 channel also makes it a critical pharmacological tool for dissecting the distinct physiological roles of these two channels in the central nervous system and beyond, offering insights for the development of novel therapeutic strategies.

Properties

IUPAC Name

N-(2-hydroxyethyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-12-17(19(26)20-9-10-25)21-23-24(12)14-7-8-16-15(11-14)18(27-22-16)13-5-3-2-4-6-13/h2-8,11,25H,9-10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFMLCAGPOKEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxyethyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various molecular targets, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, a benzoxazole moiety, and a carboxamide functional group. Its molecular formula is C19H17N5O3C_{19}H_{17}N_{5}O_{3} with a molecular weight of approximately 363.377 g/mol. The unique combination of these structural elements contributes to its biological activity by enhancing binding affinity to specific targets within biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar triazole structures exhibit a range of biological activities including:

  • Antimicrobial properties : Triazoles have been shown to inhibit the growth of various pathogens.
  • Antitumor activity : Some derivatives demonstrate cytotoxic effects against cancer cell lines.
  • Enzyme inhibition : Certain compounds can inhibit enzymes like topoisomerase-I, which is crucial for DNA replication in cancer cells .

Antimicrobial Activity

A study investigating the antimicrobial properties of triazole derivatives found that compounds structurally related to this compound exhibited significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for active compounds were reported as low as 3.1 mg/mL .

Antitumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several research studies have evaluated the biological activity of this compound and its analogs:

StudyFindings
Harkala et al. (2014)Identified significant cytotoxicity against L1210 murine leukemia cells; potential for further development as an antitumor agent .
Kumar et al. (2010)Demonstrated antimicrobial activity against M. tuberculosis with structural modifications enhancing efficacy .
MDPI Research (2022)Explored enzyme interactions and drug-likeness using computational tools; suggested potential for further pharmacological research .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, related triazole derivatives have demonstrated effectiveness against various cancer cell lines, including:

  • SNB-19 : Percent growth inhibition (PGI) of 86.61%
  • OVCAR-8 : PGI of 85.26%
  • NCI-H40 : PGI of 75.99% .

The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Enzyme Inhibition

Some studies suggest that triazole derivatives can act as enzyme inhibitors, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This activity is crucial in developing treatments for neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Studies

A study conducted on a series of triazole derivatives demonstrated that modifications to the benzoxazole moiety significantly enhanced anticancer activity. The study highlighted the importance of structural optimization in achieving better therapeutic profiles .

Case Study 2: Enzyme Inhibition

Research involving similar compounds showed that certain derivatives exhibited IC50 values lower than established drugs like rivastigmine for AChE inhibition, indicating their potential as effective therapeutic agents in treating cognitive disorders .

Chemical Reactions Analysis

Reactivity with Electrophiles and Nucleophiles

The triazole and benzoxazole moieties participate in distinct transformations:

Reaction Type Reagents/Conditions Product Yield
N-Alkylation CH₃I, K₂CO₃, DMF, 25°C, 6 hN-Methylated triazole68%
Hydrolysis 6M HCl, reflux, 24 hBenzoxazole ring-opened carboxylic acid91%
Nucleophilic Aromatic Substitution NaN₃, DMSO, 100°C, 8 hAzide-functionalized benzoxazole54%

Catalytic and Photochemical Behavior

  • Suzuki-Miyaura Cross-Coupling : The brominated benzoxazole intermediate reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) to introduce aryl groups at position 5 .

  • UV-Induced Cyclization : Irradiation at 254 nm induces [2+2] cycloaddition between the triazole and adjacent carbonyl groups, forming a bridged bicyclic structure (confirmed by X-ray crystallography) .

Stability Under Physiological Conditions

  • pH-Dependent Degradation : The compound remains stable at pH 7.4 (PBS buffer, 37°C, 48 h) but undergoes rapid hydrolysis in acidic conditions (pH 2.0, t₁/₂ = 3.2 h) due to benzoxazole ring protonation .

  • Metabolic Resistance : In vitro studies with human liver microsomes show <15% degradation after 1 h, attributed to the electron-withdrawing triazole-carboxamide group .

Comparative Reactivity of Structural Analogs

The 2-hydroxyethyl substituent enhances solubility and nucleophilicity compared to analogs:

Analog Water Solubility (mg/mL) Reactivity with AcCl
N-(2-Hydroxyethyl) derivative (Target Compound)12.3 ± 0.7Slow esterification
N-(Phenyl) derivative0.8 ± 0.1Rapid acylation
N-(4-Thiocyanatophenyl) derivative 3.4 ± 0.3Intermediate reactivity

Comparison with Similar Compounds

Key Observations :

  • The benzoxazole group in the target compound provides a fused heteroaromatic system, distinct from simpler phenyl or benzodioxole substituents in analogues.
  • Hydroxyethyl substitution contrasts with ethoxy (more lipophilic) or acetyl (hydrogen-bonding) groups, impacting solubility and metabolic stability.

Example :

  • N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives were synthesized via thionyl chloride-mediated activation, yielding compounds confirmed by NMR and mass spectrometry .
  • The target compound likely follows a similar pathway, with benzoxazole-incorporated alkyne precursors.

Physicochemical Properties

Physical properties vary significantly with substituents:

Compound Melting Point (°C) Solubility (Inference)
Target Compound Not reported Moderate (hydroxyethyl)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide 170–173 Low (bulky benzodioxole)
1-(4-Methoxybenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide 209–210 Moderate (methoxy)
N-(2-Ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide Not reported Low (ethoxy)

Trends :

  • Bulky substituents (e.g., benzodioxole) reduce solubility due to increased molecular weight and rigidity.
  • Polar groups (hydroxyethyl, methoxy) enhance aqueous solubility compared to lipophilic ethoxy or acetyl groups.

Q & A

Q. Table 1: Representative Synthesis Conditions

Compound AnalogSolvent SystemCatalystYield (%)Key Characterization
9c ()EtOH/H2OCuI78¹H/¹³C NMR, IR
3e ()Hex/EtOAcNone65HRMS, ¹H NMR

Basic: Which spectroscopic and analytical methods validate the compound’s structural integrity?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry via diagnostic peaks (e.g., triazole C-H at δ ~7.5–8.5 ppm; benzoxazole C=O at ~165 ppm) .
  • HRMS : Verifies molecular ion ([M+H]⁺) with <2 ppm mass error .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/O percentages (deviation <0.4% acceptable) .

Advanced: How can computational docking guide SAR studies for this compound?

Answer:

  • Docking Protocols : Use software like AutoDock Vina to model interactions with target enzymes (e.g., α-glucosidase). The triazole and benzoxazole moieties often anchor into hydrophobic pockets, while the hydroxyethyl group may form H-bonds .
  • Validation : Compare docking poses (e.g., RMSD <2 Å) with crystallographic data. For example, shows compound 9c binding similarly to acarbose (reference inhibitor) .
  • SAR Insights : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) and simulate binding energy changes to prioritize synthesis .

Advanced: What strategies mitigate low aqueous solubility in bioassays?

Answer:

  • Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) on the hydroxyethyl moiety without disrupting pharmacophores .
  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes to enhance solubility while maintaining assay integrity .
  • Prodrug Design : Convert the carboxamide to a hydrolyzable ester for improved bioavailability .

Advanced: How should researchers resolve contradictory bioactivity data across analogs?

Answer:

  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to reduce inter-lab discrepancies .
  • Substituent Effects : Analyze electronic/steric impacts (e.g., electron-withdrawing groups on phenyl rings may enhance enzyme inhibition) .
  • Meta-Analysis : Compare IC50 values across studies (Table 2) to identify trends.

Q. Table 2: Hypothetical Bioactivity Comparison

CompoundTarget EnzymeIC50 (µM)Key SubstituentStudy
9cα-Glucosidase12.34-Bromophenyl
3eCOX-245.7Benzo[d][1,3]dioxole

Advanced: What in silico methods predict metabolic stability?

Answer:

  • ADMET Prediction : Tools like SwissADME assess metabolic hotspots (e.g., triazole ring oxidation). Hydroxyethyl groups may reduce clearance by enhancing hydrophilicity .
  • CYP450 Binding Simulations : Prioritize analogs with low affinity for CYP3A4/2D6 to avoid rapid hepatic metabolism .

Basic: How is purity assessed post-synthesis?

Answer:

  • HPLC : Use C18 columns (ACN/water gradient) with UV detection (λ = 254 nm). Purity ≥95% is acceptable for in vitro studies .
  • Melting Point : Sharp m.p. ranges (e.g., 170–173°C for 3e ) indicate crystalline purity .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Answer:

  • Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.